molecular formula C20H19N3O2S B2765099 N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946357-33-1

N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B2765099
CAS No.: 946357-33-1
M. Wt: 365.45
InChI Key: CWAUXWVZPQUIQN-UHFFFAOYSA-N
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Description

N-(4-{[(3,5-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a carbamoylmethyl group linked to a 3,5-dimethylphenyl moiety. The benzamide group is attached at position 2 of the thiazole ring.

Properties

IUPAC Name

N-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-8-14(2)10-16(9-13)21-18(24)11-17-12-26-20(22-17)23-19(25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAUXWVZPQUIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves the reaction of 3,5-dimethylaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thioamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it effective against cancer cells and microbial pathogens. The compound’s ability to modulate inflammatory pathways also contributes to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Key Analogs:
  • Hydrazinecarbothioamides [4–6] (): Contain a thioamide (C=S) group and phenylsulfonyl substituents. Differ from the target compound in lacking the benzamide group and featuring halogens (Cl, Br) or hydrogen at the para position.
  • 1,2,4-Triazole-3(4H)-thiones [7–9] (): Share a thiazole-like heterocycle but incorporate a triazole ring and fluorine substituents. The tautomeric equilibrium (thiol vs. thione) contrasts with the stable benzamide group in the target compound.
  • Benzothiazol-2-ylcarbamothioyl benzamides 3a–g (): Replace the thiazole with a benzothiazole ring and include thiourea (N–C–S) linkages. These structural differences likely alter electronic properties and bioactivity.
  • Thiazolylmethylcarbamates (–5): Feature carbamate groups instead of benzamide, with complex substituents like hydroperoxypropan-2-yl or ethylthiazolyl. These modifications impact solubility and metabolic stability.
Functional Group Analysis:
  • IR Spectroscopy: The target compound’s IR spectrum would show strong C=O stretches (~1660–1680 cm⁻¹) from the benzamide and carbamoyl groups, similar to hydrazinecarbothioamides [4–6] .
  • NMR Data :
    • The 3,5-dimethylphenyl group would exhibit distinct aromatic proton signals (δ ~6.5–7.5 ppm) and methyl resonances (δ ~2.3 ppm), differentiating it from halogenated analogs in .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is absent, inferences can be drawn from analogs:

  • Benzothiazol-2-ylcarbamothioyl benzamides : Show activity as protease inhibitors (EI) and ion channel modulators (ICM) (, Table 4). The target’s dimethylphenyl group may improve lipophilicity, favoring blood-brain barrier penetration.
  • Thiazolylmethylcarbamates : Designed for enhanced water solubility via carbamate groups (–5), whereas the target’s benzamide may prioritize hydrogen bonding with targets like GPCRs .

Physicochemical Properties

Property Target Compound Hydrazinecarbothioamides [4–6] Benzothiazole Analogs
LogP ~3.5 (estimated) ~2.8–3.2 ~2.5–3.0
Solubility Low (hydrophobic substituents) Moderate (polar C=S group) Low
Molecular Weight ~407 g/mol ~450–480 g/mol ~380–420 g/mol

Biological Activity

N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazolecarboxamides. This compound features a benzamide structure with a thiazole ring and is characterized by the presence of a 3,5-dimethylphenyl group and a carbamoyl functional group . These structural attributes contribute to its potential biological activities and applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria . This activity suggests that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Similar thiazole-based compounds have demonstrated the ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may possess similar antitumor activity, potentially targeting specific pathways involved in tumor growth and metastasis.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate their activity, leading to various biological effects. Understanding these interactions is crucial for elucidating the compound's therapeutic potential .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of Thiazole Derivative : Reacting 3,5-dimethylphenyl isocyanate with a thiazole derivative.
  • Coupling Reaction : The intermediate product is subsequently reacted with a benzamide derivative to yield the final compound.

These reactions are performed under controlled conditions to ensure high yield and purity.

Characterization Techniques

Characterization of the synthesized compound can be achieved through various techniques:

  • Nuclear Magnetic Resonance (NMR) : To determine the molecular structure.
  • Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups.
  • X-ray Crystallography : For detailed structural analysis.

Antibacterial Activity Study

In a study assessing the antibacterial efficacy of thiazole derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an effective antibacterial agent.

Anticancer Efficacy Assessment

A separate investigation focused on the anticancer properties of similar thiazole compounds revealed that they could inhibit cell proliferation in various cancer cell lines. The study suggested that modifications to the thiazole structure could enhance potency, indicating that this compound warrants further exploration in this context .

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